molecular formula C12H7FN2O6S2 B3150474 2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide CAS No. 689268-53-9

2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide

Cat. No.: B3150474
CAS No.: 689268-53-9
M. Wt: 358.3 g/mol
InChI Key: DLCOSIWHWHHDMC-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide is a synthetic organic compound that belongs to the class of benzodithiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of a nitro group to a fluorophenyl precursor.

    Cyclization: Formation of the benzodithiazole ring system through cyclization reactions.

    Oxidation: Oxidation of the intermediate to achieve the tetraoxide form.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction

Properties

IUPAC Name

2-(4-fluoro-3-nitrophenyl)-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O6S2/c13-9-6-5-8(7-10(9)14(16)17)15-22(18,19)11-3-1-2-4-12(11)23(15,20)21/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCOSIWHWHHDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)S(=O)(=O)N(S2(=O)=O)C3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide
Reactant of Route 2
2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide
Reactant of Route 3
2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide
Reactant of Route 4
2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide
Reactant of Route 5
2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide
Reactant of Route 6
2-(4-Fluoro-3-nitrophenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide

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